molecular formula C10H9FO2 B2641330 2-Fluoro-4-methylcinnamic acid CAS No. 773132-33-5

2-Fluoro-4-methylcinnamic acid

Cat. No.: B2641330
CAS No.: 773132-33-5
M. Wt: 180.178
InChI Key: AXAVMGOLZVYDBF-SNAWJCMRSA-N
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Description

2-Fluoro-4-methylcinnamic acid is an organic compound with the molecular formula C10H9FO2. It is a derivative of cinnamic acid, where the hydrogen atom at the 2-position of the phenyl ring is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-4-methylcinnamic acid can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid derivative and a halogenated precursor in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylcinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives .

Scientific Research Applications

2-Fluoro-4-methylcinnamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-methylcinnamic acid is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other cinnamic acid derivatives .

Properties

IUPAC Name

(E)-3-(2-fluoro-4-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAVMGOLZVYDBF-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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